molecular formula C22H21BrN2O4S B6044025 N-(2-bromophenyl)-2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide

N-(2-bromophenyl)-2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide

Cat. No.: B6044025
M. Wt: 489.4 g/mol
InChI Key: KDUDAKXVOPYWOW-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide is a complex organic compound that features a bromophenyl group, a methoxy group, and a sulfonylanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide typically involves multiple steps:

    Formation of the Bromophenyl Intermediate: The starting material, 2-bromophenylamine, is reacted with acetic anhydride to form N-(2-bromophenyl)acetamide.

    Introduction of the Methoxy Group: The intermediate is then subjected to a methoxylation reaction using methanol and a suitable catalyst.

    Sulfonylation: The methoxylated intermediate is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base to introduce the sulfonyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

    Oxidation: Products may include aldehydes or carboxylic acids.

    Reduction: Products may include dehalogenated compounds.

    Substitution: Products may include substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Activity: The compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.

Medicine

Industry

    Materials Science: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or protein synthesis pathways. If used in catalysis, it may act as a ligand that facilitates the formation of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide: Similar structure but with a chlorine atom instead of bromine.

    N-(2-bromophenyl)-2-(4-hydroxy-N-(4-methylphenyl)sulfonylanilino)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

N-(2-bromophenyl)-2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide is unique due to the combination of its bromophenyl, methoxy, and sulfonylanilino groups, which may confer specific reactivity and biological activity not found in similar compounds.

Properties

IUPAC Name

N-(2-bromophenyl)-2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O4S/c1-16-7-13-19(14-8-16)30(27,28)25(17-9-11-18(29-2)12-10-17)15-22(26)24-21-6-4-3-5-20(21)23/h3-14H,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUDAKXVOPYWOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2Br)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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